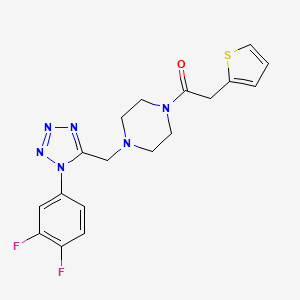

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Electrochemical Synthesis Analysis

The electrochemical synthesis of arylthiobenzazoles is a notable method that involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The process is characterized by the formation of p-quinone imine, which undergoes a Michael addition reaction with 2-SH-benzazoles, resulting in the disubstituted product. A specific mechanism is proposed for the oxidation of a related compound, which is converted into a tosylated cyclohexadienone derivative through a similar Michael-type addition followed by hydrolysis .

Synthesis and Characterization of Dihydropyrimidinone Derivatives

The synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moieties is achieved through a one-pot Biginelli reaction. This process begins with the refluxing of 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without solvent. The three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by X-ray crystallography. Subsequently, the dihydropyrimidinone derivatives were obtained by reacting the enaminones with urea and various substituted benzaldehydes in glacial acetic acid, yielding the final products in good yield .

Microwave-Assisted Synthesis and Crystal Structure Analysis

An eco-friendly microwave-assisted synthesis method was reported for the production of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This synthesis involves a click cyclocondensation reaction of an azido precursor with phenyl acetylene under optimized conditions using a copper catalyst and a solvent mixture of t-BuOH/water. The reaction is significantly accelerated by microwave irradiation. The resulting 1,2,3-triazole compound was characterized by various spectroscopic methods and X-ray diffraction, which confirmed the chair conformation of the piperazine ring. Additionally, Hirshfeld Surface Analysis (HAS) was conducted to corroborate the crystal structure findings .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, the synthesis methods and structural analyses of related compounds suggest that such properties could be inferred from similar molecular frameworks. The electrochemical synthesis indicates potential reactivity in redox processes, while the crystallographic data from the microwave-assisted synthesis provides insight into the molecular conformation that could affect the compound's physical properties such as solubility and melting point. The use of microwave irradiation suggests that the compound may be amenable to rapid synthesis techniques, which could influence its purity and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has been conducted on the synthesis of azole-containing piperazine derivatives, including structures that share functional groups or chemical characteristics with the compound of interest. These derivatives have been designed and synthesized to explore their chemical properties and potential biological activities. Such research endeavors aim to expand the chemical space of compounds with potentially useful pharmacological properties (Gan, Fang, & Zhou, 2010).

Antibacterial and Antifungal Activities

Several studies have focused on the antibacterial and antifungal properties of piperazine derivatives. For instance, compounds with azole and piperazine moieties have shown moderate to significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The exploration of these activities contributes to the search for new therapeutic options for infectious diseases (Gan, Fang, & Zhou, 2010).

Anticancer Potential

The anticancer potential of compounds containing piperazine and related structures has been evaluated in various studies. Derivatives have been tested against different cancer cell lines, revealing promising antiproliferative effects. Such research is crucial for the development of novel anticancer agents, offering hope for improved treatments (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antitumor Activity and DNA Methylation

Investigations into the effects of piperazine-based compounds on tumor DNA methylation processes have provided insights into their potential mechanism of action as antitumor agents. Understanding these interactions at the molecular level can inform the design of targeted therapies that modulate epigenetic factors to combat cancer (Hakobyan et al., 2020).

Eigenschaften

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6OS/c19-15-4-3-13(10-16(15)20)26-17(21-22-23-26)12-24-5-7-25(8-6-24)18(27)11-14-2-1-9-28-14/h1-4,9-10H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWIXDAKRIUCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Oxo-3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)propyl]prop-2-enamide](/img/structure/B2519174.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)